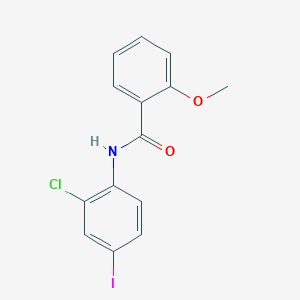

N-(2-chloro-4-iodophenyl)-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-4-iodophenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClINO2/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(16)8-11(12)15/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJJQVNRTBHUHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of N 2 Chloro 4 Iodophenyl 2 Methoxybenzamide and Its Analogs

De Novo Synthesis Strategies for N-(2-chloro-4-iodophenyl)-2-methoxybenzamide

The fundamental construction of this compound relies on the formation of a stable amide bond between two key precursors: 2-chloro-4-iodoaniline (B137281) and 2-methoxybenzoic acid or its activated derivatives.

Amide Bond Formation via Condensation Reactions (e.g., Acid Chloride, Coupling Reagents)

The most direct and widely employed method for synthesizing this compound is the acylation of 2-chloro-4-iodoaniline. This can be achieved through two primary pathways: the acid chloride method and the use of coupling reagents.

The acid chloride method is a robust, two-step process. First, 2-methoxybenzoic acid is converted to the more reactive 2-methoxybenzoyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). google.comnih.gov The resulting acid chloride is then reacted with 2-chloro-4-iodoaniline in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct, yielding the final amide. mdpi.com This method is efficient and widely applicable for large-scale synthesis.

Alternatively, peptide coupling reagents facilitate the direct formation of the amide bond from 2-methoxybenzoic acid and 2-chloro-4-iodoaniline without the need to isolate the acid chloride intermediate. These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. A variety of such reagents are available, each with specific advantages regarding reaction time, yield, and suppression of side reactions. peptide.comuniurb.it Common coupling agents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium salts such as HBTU, HATU, and PyBOP. peptide.com To minimize the risk of racemization when using chiral precursors, additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are often included. uniurb.it

| Reagent Class | Specific Reagent | Additive (if common) | Key Features |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | N/A | Forms reactive acid chloride; high yield. |

| Oxalyl Chloride | N/A | Milder conditions than SOCl₂; gaseous byproducts. | |

| Carbodiimides | DCC, DIC | HOBt, DMAP | Widely used; DCC byproduct (DCU) is a precipitate. |

| Phosphonium Salts | PyBOP, PyAOP | N/A | High efficiency; avoids toxic HMPA byproduct. |

| Aminium Salts | HBTU, TBTU, HATU | DIPEA (base) | Fast reactions, low racemization. peptide.com |

Precursor Functionalization and Synthesis (e.g., 2-chloro-4-iodoaniline and 2-methoxybenzoic acid derivatives)

Synthesis of 2-chloro-4-iodoaniline: This crucial aniline (B41778) derivative can be prepared through several routes. One modern approach involves the decarboxylative iodination of anthranilic acids. For instance, 4-chloro-2-aminobenzoic acid can be subjected to a transition-metal-free and base-free reaction with an iodine source under an oxygen atmosphere to yield 4-chloro-2-iodoaniline. rsc.org Another established method involves the direct iodination of a corresponding aniline precursor. For example, p-iodoaniline can be prepared by the direct iodination of aniline using iodine and sodium bicarbonate. prepchem.com While the specific synthesis of 2-chloro-4-iodoaniline was first reported decades ago, its crystal structure has been more recently elucidated. nih.govresearchgate.net

Synthesis of 2-methoxybenzoic acid and its derivatives: 2-Methoxybenzoic acid (o-anisic acid) is commonly synthesized by the methylation of salicylic (B10762653) acid. The reaction typically involves treating salicylic acid with a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium hydroxide. The acid itself serves as a key intermediate in the synthesis of pharmaceuticals and other organic compounds. rsc.org Conversion to the highly reactive 2-methoxybenzoyl chloride is readily achieved by treatment with thionyl chloride.

Exploration of Diverse Analogues and Derivatization Strategies

To probe the chemical space around this compound, various derivatization strategies are employed. These involve modifying the core structure to understand how different functional groups and structural motifs influence its properties.

Systematic Modification of Aromatic Substituents (e.g., Halogen, Alkoxy, Alkyl Groups)

Systematic modification of the substituents on both the aniline and benzoyl rings is a primary strategy for developing analogs. This allows for a detailed investigation of how factors like electronics (electron-donating vs. electron-withdrawing groups) and sterics impact the molecule's function.

Researchers have synthesized series of benzamide (B126) derivatives by varying these substituents. For example, studies have described the synthesis of libraries of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, showcasing modifications on both aromatic rings. nih.gov The general synthetic approach involves preparing a core acid intermediate, converting it to the acid chloride with thionyl chloride, and then reacting it with a panel of diverse amines (aliphatic, aromatic, or heterocyclic) to generate the final amide library. nih.gov This modular approach allows for the efficient production of numerous analogs for screening.

| Position of Variation | Example Substituents Investigated in Analogous Systems |

| Aniline Ring | -Cl, -Br, -F, -I, -CH₃, -NO₂, -CF₃ |

| Benzoyl Ring | -OCH₃, -Cl, -NO₂, -SO₂NHR |

Introduction of Heterocyclic Moieties and Bioisosteric Replacements

Incorporating heterocyclic rings is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and receptor-binding interactions. Heterocycles can be introduced as bioisosteric replacements for the phenyl rings or as substituents.

The synthesis of benzamides bearing heterocyclic moieties can be achieved in several ways. One direct method is to use a heterocyclic amine as the coupling partner for 2-methoxybenzoic acid or its derivatives. For instance, various anilines, including those with heterocyclic components, can be reacted with 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride to produce a range of N-substituted benzamides. nih.gov

Alternatively, heterocyclic systems can be constructed from a benzamide core. For example, benzamide-based 5-aminopyrazoles can be synthesized and subsequently used as scaffolds to build fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] nih.govgoogle.comtriazines. nih.gov Another approach involves synthesizing bi-heterocyclic benzamides where a thiazole-triazole core is linked to an N-arylated benzamide structure. nih.gov

Chiral Synthesis and Stereochemical Control in Benzamide Derivatives

When the benzamide structure or its substituents contain stereocenters, controlling the stereochemistry becomes critical, as different enantiomers or diastereomers can have vastly different biological activities. nih.gov Asymmetric synthesis aims to produce a single, desired stereoisomer.

Stereochemical control can be exerted at different stages of the synthesis. If chiral precursors (e.g., a chiral amine or carboxylic acid) are used, the amide bond formation step must proceed without racemization. This is a key reason for the development of advanced, racemization-free peptide coupling reagents like HATU, PyAOP, and those based on Oxyma. rsc.org

Another strategy involves using a chiral auxiliary. A chiral molecule is temporarily incorporated into the structure to direct the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is set, the auxiliary is removed. Chiral amides derived from prolinol, for example, have been used to induce asymmetry in cycloaddition reactions. iupac.org Furthermore, chiral catalysts can be employed to create stereocenters with high enantioselectivity. youtube.com These methods provide powerful tools for accessing enantiomerically pure benzamide derivatives for detailed biological evaluation.

Advanced Catalytic Approaches in Benzamide Construction

The formation of the amide bond between an aryl amine (2-chloro-4-iodoaniline) and a benzoic acid derivative (2-methoxybenzoic acid) is a critical step in synthesizing the target molecule. Advanced catalytic methods offer high efficiency, selectivity, and functional group tolerance for this transformation.

Metal-Catalyzed Cross-Coupling Reactions for Aryl Halide Incorporation

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, a key step in the synthesis of N-aryl benzamides like this compound. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation (or Goldberg reaction). wikipedia.orgwikipedia.orgmdpi.com These reactions typically couple an aryl halide with an amine or amide.

The Buchwald-Hartwig amination is renowned for its broad substrate scope and high functional group tolerance, operating under relatively mild conditions. wikipedia.orglibretexts.org The reaction employs a palladium catalyst, typically with bulky, electron-rich phosphine (B1218219) ligands, and a base. youtube.com For the synthesis of the target compound, this would involve the coupling of 2-methoxybenzamide (B150088) with 1-chloro-2-iodo-4-nitrobenzene (B3024577) followed by reduction, or more directly, the coupling of 2-chloro-4-iodoaniline with a 2-methoxybenzoyl derivative. The choice of ligand is crucial for reaction efficiency and can be tailored to the specific aryl halide and amine partners. youtube.com

The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures. wikipedia.org However, modern protocols utilize ligands like diamines or amino acids, which allow the reaction to proceed under milder conditions with a wider range of substrates, including aryl chlorides. researchgate.netorganic-chemistry.org This method is often more cost-effective than palladium-catalyzed systems, making it attractive for larger-scale synthesis. researchgate.net

The reactivity of the aryl halides in these coupling reactions generally follows the order I > Br > Cl, meaning the iodo-substituent on the 2-chloro-4-iodophenyl group would be the more reactive site for coupling. wikipedia.org

Table 1: Comparison of Typical Conditions for Metal-Catalyzed C-N Coupling Reactions

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation / Goldberg Reaction |

|---|---|---|

| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu₂O, Cu powder) |

| Ligand | Bulky phosphines (e.g., XPhos, SPhos) | Diamines, Phenanthrolines, Amino Acids |

| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, K₃PO₄) | Often K₂CO₃, Cs₂CO₃, or KOH |

| Solvent | Aprotic polar (e.g., Toluene, Dioxane) | High-boiling polar (e.g., DMF, NMP, Pyridine) |

| Temperature | 80-120 °C | 100-210 °C (can be lower with modern ligands) |

| Aryl Halide | Cl, Br, I, OTf, OTs | I, Br (Cl is less reactive) |

Asymmetric Catalysis in the Formation of Chiral Benzamide Backbones

The target molecule, this compound, possesses ortho-substituents on both aryl rings. This substitution pattern can lead to hindered rotation around the Ar-C(O) and/or Ar-N single bonds, giving rise to atropisomerism, a form of axial chirality. Asymmetric catalysis can be employed to control this stereochemistry, producing enantiomerically enriched benzamides.

Recent research has demonstrated the use of bifunctional organocatalysts for the enantioselective synthesis of axially chiral benzamides. d-nb.infobeilstein-journals.orgnih.gov In one approach, a pre-existing benzamide substrate undergoes an organocatalyst-mediated electrophilic halogenation. The chiral catalyst, often derived from cinchona alkaloids, complexes with the substrate in a specific conformation, directing the incoming electrophile (e.g., a bromine source) to one face of the molecule and thereby establishing the chiral axis with high enantioselectivity. d-nb.infonih.gov While this method introduces a new halogen, it exemplifies a strategy for creating chirality in such backbones. These principles could be adapted to reactions involving the specific framework of this compound.

Table 2: Examples of Organocatalysts in Asymmetric Synthesis of Axially Chiral Benzamides

| Catalyst Type | Reaction | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Quinidine-derived bifunctional catalyst | Electrophilic Bromination | 3-hydroxy-N,N-diisopropylbenzamide | Up to 84% | d-nb.info |

Sustainable and Efficient Synthetic Protocols

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods that reduce reaction times, energy consumption, and waste generation.

Microwave-Assisted Synthesis in Benzamide Chemistry

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide variety of chemical reactions, including the formation of benzamides. ajrconline.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. ajrconline.orgrasayanjournal.co.in

This technology has been successfully applied to metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, to produce N-aryl amides. For instance, the copper-catalyzed coupling of amines with bromo-derivatives can be completed in minutes under microwave irradiation, compared to hours with conventional heating. nih.gov Given that the synthesis of this compound would likely rely on such C-N coupling methods, microwave assistance could provide a significant process intensification.

Table 3: Comparison of Conventional vs. Microwave-Assisted Benzamide Synthesis

| Reaction Type | Conventional Heating | Microwave Irradiation | Advantage of Microwave |

|---|---|---|---|

| Hydrolysis of Benzamide | 1 hour | 7 minutes | 8.5x faster |

| Ring opening of oxazolone | 30-120 minutes | 2-5 minutes | 15-24x faster, improved yield |

Solvent-Free or Environmentally Benign Reaction Conditions

The development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents is a cornerstone of green chemistry. For benzamide synthesis, several strategies have been explored.

Enzymatic catalysis offers a highly selective and environmentally benign route to amide bond formation. Halogenating enzymes, for example, can introduce halogen atoms into molecules under mild, aqueous conditions, representing a green alternative to traditional chemical halogenation methods. researchgate.netnih.govrsc.org While typically applied for halogenation rather than amide bond formation, biocatalysis for amidation is also an emerging field.

Solvent-free reaction conditions, where neat reactants are mixed, often with a solid support or catalyst, can also lead to more sustainable processes by reducing solvent waste. Research has demonstrated clean and eco-compatible pathways for N-benzoylation of anilines under solvent-free conditions, with products often isolated simply by crystallization. Such methods, if applicable to the solid reactants needed for the target molecule, could significantly improve the environmental footprint of the synthesis.

Comprehensive Spectroscopic and Structural Characterization of N 2 Chloro 4 Iodophenyl 2 Methoxybenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like N-(2-chloro-4-iodophenyl)-2-methoxybenzamide, a full suite of NMR experiments would be required for unambiguous structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

¹H and ¹³C NMR spectra provide fundamental information about the number and types of proton and carbon atoms, respectively.

Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on both the 2-methoxybenzoyl and the 2-chloro-4-iodophenyl rings would appear as complex multiplets, with their chemical shifts and coupling constants dictated by their electronic environment and neighboring protons. The methoxy (B1213986) group (-OCH₃) would likely appear as a sharp singlet, and the amide proton (N-H) as a broader singlet.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would complement the proton data, showing a signal for each unique carbon atom. The carbonyl carbon (C=O) of the amide would be expected at a characteristic downfield shift. Aromatic carbons would appear in a distinct region, with their shifts influenced by the attached substituents (methoxy, chloro, and iodo groups). The methoxy carbon would appear at a typical upfield position.

Without experimental data, a speculative data table cannot be provided.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is crucial for assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for connecting different fragments of the molecule, for instance, linking the amide proton to carbons in both aromatic rings and to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be used to confirm the conformation of the molecule, particularly the relative orientation of the two aromatic rings around the amide bond.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing insights into the molecular structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. For this compound (Molecular Formula: C₁₄H₁₀ClINO₂), ESI-MS would be used to confirm the molecular weight of the compound. The resulting spectrum would be expected to show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. This technique would be used to confirm the molecular formula of the target compound by comparing the experimentally measured exact mass with the theoretically calculated mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is primarily used for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC-MS could potentially be used to assess its purity and identify any volatile impurities from the synthesis process, provided the compound does not decompose at the temperatures required for analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent groups. The amide group gives rise to some of the most distinct signals. The N–H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding; in the solid state, where intermolecular hydrogen bonds are prevalent, this band is often observed at a lower frequency compared to a dilute solution in a non-polar solvent. For similar N-arylbenzamides, N-H stretching frequencies have been observed in the range of 3294–3524 cm⁻¹. nih.gov

Another key feature of the amide group is the strong carbonyl (C=O) stretching vibration, known as the Amide I band, which is expected to appear in the 1630-1690 cm⁻¹ range. nih.gov The Amide II band, which results from a combination of N-H bending and C-N stretching, is typically found between 1510 and 1570 cm⁻¹.

The aromatic rings contribute to several bands in the spectrum. The C-H stretching vibrations of the aryl groups are anticipated above 3000 cm⁻¹, while the C=C in-ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. The methoxy (–OCH₃) group should produce a characteristic C–O–C asymmetric stretching band around 1230-1270 cm⁻¹ and a symmetric stretching band near 1020-1075 cm⁻¹. The presence of halogen substituents is also detectable; the C-Cl stretching vibration is expected in the 700-850 cm⁻¹ range, and the C-I stretching vibration appears at lower frequencies, typically between 500-600 cm⁻¹.

| Functional Group | Expected Vibration Mode | Typical Wavenumber (cm⁻¹) |

| Amide | N–H Stretch | 3300 - 3500 |

| Amide | C=O Stretch (Amide I) | 1630 - 1690 |

| Amide | N–H Bend + C–N Stretch (Amide II) | 1510 - 1570 |

| Aromatic | C–H Stretch | > 3000 |

| Aromatic | C=C Ring Stretch | 1450 - 1600 |

| Methoxy | Asymmetric C–O–C Stretch | 1230 - 1270 |

| Methoxy | Symmetric C–O–C Stretch | 1020 - 1075 |

| Halo-Aromatic | C–Cl Stretch | 700 - 850 |

| Halo-Aromatic | C–I Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its aromatic and amide chromophores. The benzene (B151609) rings contain π-electrons that can be excited to higher energy orbitals (π→π* transitions). These transitions are typically intense and are expected to result in strong absorption bands in the UV region, generally below 300 nm. The presence of substituents like -Cl, -I, and -OCH₃ can cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzene. The amide group also contributes to the electronic spectrum, with a possible weak n→π* transition at a longer wavelength, although this is often obscured by the more intense π→π* bands of the aromatic rings. researchgate.net

X-ray Crystallography for Precise Solid-State Molecular Architecture

Single Crystal X-ray Diffraction Analysis of this compound and Related Congeners

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for this compound is not publicly available, analysis of closely related congeners provides significant insight into its likely molecular conformation and crystal packing.

A common feature in this class of N-arylbenzamides is the non-planar conformation of the molecule. The two aromatic rings are typically twisted relative to each other, and both are twisted with respect to the central amide plane (–C(=O)N–H–). The dihedral angle between the two benzene rings is a key descriptor of this conformation. For example, in 2-Chloro-N-(4-methoxyphenyl)benzamide, the dihedral angle between the chloro-substituted and methoxy-substituted rings is 79.20 (3)°. researchgate.net In N-(4-Chlorophenyl)-4-methoxybenzamide, this angle is 59.24 (4)°. nih.gov This twist is a result of steric hindrance between the ortho-substituents and the atoms of the amide bridge, as well as the optimization of intermolecular interactions within the crystal lattice. It is highly probable that this compound adopts a similarly twisted conformation.

The table below summarizes crystallographic data for several related benzamide (B126) structures, illustrating common crystal systems and unit cell parameters.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide | Triclinic | P-1 | 8.8694 | 10.3837 | 10.4288 | 103.862 | 96.452 | 114.949 | nih.gov |

| N-(4-Chlorophenyl)-4-methoxybenzamide | Triclinic | P-1 | 5.4394 | 7.7754 | 14.9262 | 78.759 | 80.712 | 88.821 | nih.gov |

| N-(4-Chlorophenyl)-2-hydroxybenzamide | Orthorhombic | Pbca | 7.6832 | 11.0225 | 27.1427 | 90 | 90 | 90 | researchgate.net |

Analysis of Supramolecular Interactions (e.g., N–H···O Hydrogen Bonding, C–H···π Interactions, Halogen Bonding, π-Stacking)

The crystal packing of N-arylbenzamides is governed by a variety of non-covalent interactions that assemble the molecules into a stable three-dimensional lattice. The most prominent of these is the intermolecular N–H···O hydrogen bond, formed between the amide N-H donor and the carbonyl oxygen acceptor of an adjacent molecule. This interaction is a robust and highly directional feature in almost all related crystal structures. researchgate.netnih.govnih.govresearchgate.net These hydrogen bonds typically link molecules into one-dimensional chains, often described by a C(4) graph-set motif, or into centrosymmetric dimers with an R²₂(8) motif. nih.gov

In addition to the primary amide-amide hydrogen bond, weaker interactions play a crucial role in stabilizing the crystal structure. These include:

C–H···O Interactions: Aromatic or methyl C-H groups can act as weak donors to form hydrogen bonds with the carbonyl oxygen, further strengthening the molecular assembly. researchgate.netnih.gov

Halogen Bonding: The iodine and chlorine atoms on the phenyl rings are potential halogen bond donors. They can interact with electronegative atoms like the carbonyl oxygen or even the π-system of an aromatic ring on a neighboring molecule.

π-Interactions: The electron-rich aromatic rings can engage in various π-interactions.

π-Stacking: Face-to-face stacking of the phenyl rings can occur, contributing to crystal stability through van der Waals and electrostatic forces. nih.gov

C–H···π Interactions: A C-H bond from one molecule can point towards the face of an aromatic ring on another molecule, forming a weak hydrogen bond. researchgate.netresearchgate.net

The interplay of these diverse interactions dictates the final packing arrangement, influencing the density and stability of the crystal. The specific geometry and substituents of this compound will determine the relative importance and geometry of each of these interactions in its solid-state architecture.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii.

Contacts involving the halogen atoms (Cl···H/H···Cl and I···H/H···I) would also be expected to contribute significantly to the crystal packing. The table below shows typical percentage contributions from Hirshfeld analyses of structurally related molecules.

| Contact Type | 2-chloro-N-(4-methoxyphenyl)acetamide (%) researchgate.net | N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide (%) nih.gov | Expected Contribution for Title Compound |

| H···H | - | 26.6 | High |

| C···H / H···C | 33.4 | - | High |

| O···H / H···O | - | - | Significant |

| Cl···H / H···Cl | - | 9.5 | Significant |

| I···H / H···I | - | - | Significant |

| Other (C···C, C···O, etc.) | - | - | Moderate |

For this compound, it is anticipated that H···H, C···H/H···C, and O···H/H···O contacts would be the largest contributors to the Hirshfeld surface area, quantitatively confirming the importance of van der Waals forces and hydrogen bonding in the crystal packing. The halogen contacts (Cl···H and I···H) would also provide a notable contribution, underscoring their role in directing the supramolecular assembly. nih.gov

Computational Chemistry and in Silico Molecular Modeling of N 2 Chloro 4 Iodophenyl 2 Methoxybenzamide

Quantum Mechanical Studies for Electronic Structure and Reactivity Profiling (e.g., Density Functional Theory (DFT))

Quantum mechanical methods are fundamental to understanding the intrinsic electronic properties of a molecule. nih.gov Density Functional Theory (DFT) is a robust computational tool used to investigate the electronic structure and reactivity of chemical compounds. chemrxiv.org For N-(2-chloro-4-iodophenyl)-2-methoxybenzamide, DFT calculations can elucidate the distribution of electrons and identify regions susceptible to chemical reactions.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution. This map highlights electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting intermolecular interactions. Such studies provide a theoretical foundation for understanding the compound's behavior at a molecular level.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and represents typical outputs from DFT calculations.)

| Parameter | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.8 | Debye |

| Total Energy | -1500 | Hartrees |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound with a potential biological target.

Prediction of Binding Modes and Affinities with Hypothesized Biological Targets

In a typical molecular docking study involving this compound, the compound would be docked into the active site of a hypothesized protein target. The simulation would generate multiple possible binding poses, which are then scored based on a function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. These predictions help in prioritizing compounds for further experimental testing. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothesized Kinase Target (Note: This data is for illustrative purposes only.)

| Binding Pose | Estimated Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| 1 | -9.2 | 50 |

| 2 | -8.5 | 150 |

| 3 | -7.8 | 400 |

Analysis of Key Receptor-Ligand Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

A critical aspect of molecular docking analysis is the detailed examination of the interactions between the ligand and the receptor. plos.org These interactions are what stabilize the ligand within the binding site. For this compound, these could include:

Hydrogen Bonds: The amide group (-CONH-) in the compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with amino acid residues in the receptor.

Hydrophobic Contacts: The aromatic rings (2-chloro-4-iodophenyl and 2-methoxyphenyl) can engage in hydrophobic interactions with nonpolar residues of the target protein. plos.org

Halogen Bonds: The chlorine and iodine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Table 3: Example of Key Interactions between this compound and a Hypothesized Receptor (Note: This table is a hypothetical representation of docking analysis output.)

| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |

| Hydrogen Bond | Amide N-H | GLU 85 (Oxygen) | 2.9 |

| Hydrogen Bond | Amide C=O | LYS 33 (Nitrogen) | 3.1 |

| Hydrophobic | 4-iodophenyl ring | LEU 83, VAL 25 | N/A |

| Halogen Bond | Iodine | SER 84 (Oxygen) | 3.2 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. frontiersin.orgfrontiersin.org

Development of 2D-QSAR Models Utilizing Topological and Physicochemical Descriptors

2D-QSAR models are developed using descriptors calculated from the two-dimensional representation of molecules. These descriptors can be categorized as:

Topological Descriptors: Numerical values that describe the atomic connectivity in a molecule, such as the Wiener index or Zagreb indices. nih.gov

Physicochemical Descriptors: Parameters like molecular weight, logP (lipophilicity), molar refractivity, and polar surface area. frontiersin.org

To build a 2D-QSAR model for a series of analogs of this compound, these descriptors would be calculated for each compound and then correlated with their experimentally determined biological activity using statistical methods like multiple linear regression.

Table 4: Sample Molecular Descriptors for a Hypothetical Series of Benzamide (B126) Analogs (Note: This data is illustrative and used for building QSAR models.)

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Wiener Index | Biological Activity (IC50, µM) |

| Analog 1 | 416.5 | 4.8 | 41.1 | 1520 | 0.5 |

| Analog 2 | 380.2 | 4.2 | 41.1 | 1450 | 1.2 |

| Analog 3 | 430.6 | 5.1 | 50.3 | 1600 | 0.3 |

Three-Dimensional QSAR (3D-QSAR) Approaches (e.g., CoMFA, CoMSIA) for Steric and Electrostatic Field Analysis

3D-QSAR methods consider the three-dimensional structure of molecules and provide a more detailed understanding of structure-activity relationships. nih.gov

Comparative Molecular Field Analysis (CoMFA): This technique calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between each molecule in a dataset and a probe atom placed on a 3D grid. The resulting field values are then used to build a QSAR model. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties influencing activity. nih.govnih.gov

For this compound and its analogs, 3D-QSAR models would involve aligning the structures and then generating these molecular fields. The resulting contour maps from CoMFA and CoMSIA analyses can visually guide medicinal chemists in identifying regions of the molecule where modifications to steric, electrostatic, or other properties could lead to improved biological activity.

Table 5: Hypothetical Statistical Results of a 3D-QSAR (CoMFA) Model (Note: This table represents typical validation metrics for a QSAR model.)

| Parameter | Value | Description |

| q² | 0.65 | Cross-validated correlation coefficient (leave-one-out) |

| r² | 0.92 | Non-cross-validated correlation coefficient |

| F-statistic | 120.5 | Fisher test value, indicating statistical significance |

| Standard Error of Estimate | 0.25 | A measure of the model's predictive accuracy |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Interactions

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not present in publicly accessible scientific literature. While computational studies and MD simulations are common for analogous benzamide and carboxamide structures, particularly in the context of drug discovery and materials science, dedicated research detailing the conformational analysis and dynamic interactions of this precise molecule has not been published.

Therefore, it is not possible to provide detailed research findings or data tables on the dynamic behavior of this compound from MD simulations. Such an analysis would typically involve simulating the molecule's movement over time in a defined environment (e.g., in a solvent like water or in the active site of a protein) to understand its flexibility, stable conformations, and interactions with its surroundings.

For related compounds, researchers have employed MD simulations to:

Investigate the stability of ligand-protein complexes.

Analyze the root-mean-square deviation (RMSD) to understand conformational stability.

Study the root-mean-square fluctuation (RMSF) to identify flexible regions of a molecule.

Determine the types and durations of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

However, without specific studies on this compound, any discussion on its dynamic properties would be speculative and fall outside the scope of existing scientific data. The generation of accurate data for this compound would necessitate novel, dedicated computational chemistry research.

Investigation of Biological Activities and Molecular Mechanisms of Action Preclinical Studies

In Vitro Biological Activity Screening of N-(2-chloro-4-iodophenyl)-2-methoxybenzamide and Related Benzamides

Benzamide (B126) derivatives have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines in preclinical studies. scientific.netnih.gov These compounds have been shown to suppress tumor cell growth in a time- and dose-dependent manner, highlighting their potential as lead compounds for developing new cancer therapeutics. scientific.netnih.gov

Research has shown that different substituted benzamides exhibit potent activity against multiple cancer types. For instance, certain novel benzamide derivatives, designed as Histone Deacetylase (HDAC) inhibitors, exerted excellent antitumor activities against HCT-116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) cell lines. nih.gov Another study identified a fluorine-substituted benzamide, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), which displayed potent antiproliferative activity against HepG2 (liver cancer) cells with an IC50 value of 1.30 μM. nih.gov This compound also effectively inhibited the growth of U937, H460, HELA, and K562 cells. nih.gov

Furthermore, indole-aryl amide derivatives have been evaluated for their cytotoxicity. One such compound showed noteworthy selectivity towards the HT29 malignant colonic cell line, causing cell cycle arrest and promoting apoptosis, while not affecting healthy human intestinal cells. mdpi.com The novel benzamide derivative, VKNG-2, has been studied for its ability to overcome multidrug resistance in colon cancer cell lines by inhibiting the ABCG2 transporter, thereby restoring the efficacy of chemotherapeutic drugs like mitoxantrone (B413) and SN-38. mdpi.com

Table 1: Antiproliferative Activity of Selected Benzamide Derivatives in Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Reference(s) |

| General Benzamide Derivatives | Hela, H7402, SK-RC-42 | Time- and dose-dependent proliferation suppression | scientific.net |

| Novel HDAC Inhibitor Benzamides | HCT-116, MCF-7, A549 | Excellent antitumor activities | nih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) related compounds | HepG2 | Potent in vitro antitumor activity | nih.gov |

| Indole-aryl Amide Derivative (Compound 5) | HT29 (colon) | Selective toxicity, cell cycle arrest, apoptosis induction | mdpi.com |

| Tubulin Inhibitor Benzamide (Compound 48) | Various cancer cell lines | Significant antiproliferative activities | nih.gov |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 | IC50: 1.30 μM | nih.gov |

| VKNG-2 | S1-M1-80 (colon) | Reverses multidrug resistance to mitoxantrone and SN-38 | mdpi.com |

The benzamide scaffold is a key feature in various compounds exhibiting broad-spectrum antimicrobial activity. nanobioletters.com Studies have demonstrated the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.govepa.gov

For example, a series of N-benzamide derivatives were synthesized and tested for their antibacterial activity, with some compounds showing excellent activity against Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 and 6.25 μg/mL, respectively. nanobioletters.com Similarly, 2-aminobenzamide (B116534) derivatives have been evaluated, with one compound in particular showing excellent antimicrobial potential against all tested bacterial and fungal strains, and was found to be more potent than the standard drug against Aspergillus fumigatus. nih.gov

Research into salicylanilides, a related class of compounds, has also revealed significant antimicrobial properties. N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were effective against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae. nih.gov Another study highlighted that 2-chloro-substituted salicylanilide (B1680751) derivatives were particularly efficient against Gram-positive bacteria. nih.gov The antifungal potential of compounds like 2-chloro-N-phenylacetamide has been demonstrated against fluconazole-resistant Candida albicans and Candida parapsilosis, inhibiting both planktonic cells and biofilm formation. nih.gov

Table 2: Antimicrobial Activity of Selected Benzamide and Related Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Finding(s) | Reference(s) |

| N-Benzamide Derivatives | B. subtilis, E. coli | MIC values of 6.25 μg/mL and 3.12 μg/mL, respectively. | nanobioletters.com |

| 2-Aminobenzamide Derivative (Compound 5) | Aspergillus fumigatus | More potent than standard drug Clotrimazole. | nih.gov |

| 5-(bromo/nitropyridin-2-yl)benzamides | Gram-positive & Gram-negative bacteria | Promising activity with MICs of 0.22-1.49 μM. | epa.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Fusarium oxysporum, S. sclerotiorum, S. cerevisiae | MIC values ranging from 0.3 to 5.0 mg/mL. | nih.gov |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant Candida spp. | MIC of 128-256 µg/mL; inhibited biofilm formation. | nih.gov |

The antiviral potential of benzamide derivatives has been an area of active investigation, with promising results against significant human pathogens like Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV). nih.govnih.gov

One study identified a benzamide derivative, AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide), which exhibited potent anti-HIV-1 activity with a 50% effective concentration (EC50) of 0.7 μM. nih.govnih.gov Mechanistic analysis revealed that AH0109 inhibits both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov Notably, this compound was also effective against HIV-1 strains resistant to several routinely used antiretroviral drugs. nih.govnih.gov

In the context of HBV, a series of N-phenylbenzamide derivatives were screened for their antiviral effects. nih.govnih.gov A novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated higher anti-HBV activity (IC50: 1.99 µM) against wild-type HBV than the standard drug lamivudine. nih.govnih.gov It was also effective against drug-resistant HBV strains. nih.govnih.gov The proposed mechanism for these N-phenylbenzamide derivatives involves increasing intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication. nih.gov Other research has focused on designing 4-(2-nitrophenoxy)benzamide (B2917254) derivatives as potential inhibitors of deubiquitinase (DUB) enzymes, which are crucial for several viruses, showing strong activity against Adenovirus, HSV-1, and coxsackievirus. researchgate.net

Benzamide and nicotinamide (B372718) compounds have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of the transcription factor NF-kappaB. nih.gov This inhibition, in turn, suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.gov Studies have demonstrated that N-substituted benzamides like metoclopramide (B1676508) and 3-chloroprocainamide can cause a dose-dependent inhibition of lipopolysaccharide-induced TNF-α. nih.gov

Mechanistic studies have delved into the molecular pathways affected by these inflammatory mediators. TNF-α is known to regulate the metabolism of the extracellular matrix and can suppress the expression of key enzymes like prolyl-4-hydroxylase α1 (P4Hα1). nih.gov This suppression is mediated through the ASK1-JNK-NonO pathway, indicating that molecular targets like Apoptosis Signal-regulating Kinase 1 (ASK1) are relevant to the anti-inflammatory action of compounds that modulate TNF-α signaling. nih.gov

Molecular Target Identification and Validation

A key mechanism of action for many biologically active benzamide derivatives is the inhibition of specific enzymes that are critical for the survival and proliferation of pathogens or cancer cells.

In the antibacterial field, aminocoumarin antibiotics, which contain a benzamide moiety, are potent inhibitors of bacterial DNA gyrase and DNA topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, making them excellent targets for antibiotics. nih.gov Studies have shown that DNA gyrase is the primary in vitro target for all investigated aminocoumarins in both E. coli and Staphylococcus aureus. nih.gov

In oncology, benzamide derivatives have been developed as potent inhibitors of various enzymes crucial for cancer cell growth. A series of N-(thiophen-2-yl) benzamide derivatives were identified as potent inhibitors of the BRAFV600E kinase, a key driver in many melanomas, with some compounds exhibiting submicromolar inhibitory activities. nih.gov Other benzamides have been designed as Histone Deacetylase (HDAC) inhibitors. nih.gov For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was found to be a selective inhibitor of class I HDACs, showing particular potency against HDAC3 with an IC50 of 95.48 nM. nih.gov

Table 3: Enzyme Inhibitory Activity of Selected Benzamide Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Biological Context | Key Finding(s) | Reference(s) |

| Aminocoumarins | DNA Gyrase, Topoisomerase IV | Antibacterial | Potent inhibitors; DNA gyrase is the primary target. | nih.gov |

| N-(thiophen-2-yl) benzamides | BRAFV600E Kinase | Anticancer | Identified as potent inhibitors with submicromolar IC50 values. | nih.gov |

| Fluorine-substituted Benzamides (FNA) | HDAC1, HDAC2, HDAC3 | Anticancer | Selective for Class I HDACs; IC50 of 95.48 nM for HDAC3. | nih.gov |

| Sulfamoyl-benzamides | h-NTPDases | Anti-inflammatory/Anticancer | Selective inhibitors in sub-micromolar concentrations. | nih.gov |

| General Benzamide Derivatives | Glucokinase (GK) | Antidiabetic | Several derivatives showed effective activation of the human GK enzyme. | benthamdirect.com |

Off-Target Binding Studies for Selectivity Assessment

A crucial aspect of preclinical evaluation is the assessment of a compound's selectivity. Off-target binding can lead to undesirable side effects. Therefore, this compound would be screened against a broad panel of other receptors, ion channels, and transporters to identify any unintended interactions. A compound with a high degree of selectivity will exhibit potent binding to its intended target with minimal affinity for other sites. For example, a related benzamide derivative, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, was found to be highly selective for the dopamine (B1211576) D4 receptor over the D2 receptor, as well as serotonin (B10506) 5-HT1A and adrenergic alpha1 receptors. nih.gov

Elucidation of Mechanism of Action at Cellular and Sub-Cellular Levels

Understanding how a compound functions at the cellular and subcellular levels is paramount to elucidating its mechanism of action.

Cellular Pathway Perturbation Analysis and Gene Expression Studies

Upon binding to its receptor, a compound can trigger a cascade of intracellular signaling events. Cellular pathway perturbation analysis would investigate how this compound affects these pathways. This could involve measuring changes in second messenger levels or the activation of specific enzymes.

Furthermore, gene expression studies, using techniques like microarrays or RNA sequencing, can provide a comprehensive view of the cellular response to the compound. For instance, studies on other novel benzamide derivatives have shown that they can inhibit the expression of specific oncogenes in cancer cell lines, leading to cell cycle arrest. nih.gov Such analyses for this compound would offer insights into its potential therapeutic applications.

Investigation of Protein-Ligand Interaction Kinetics and Thermodynamics

Beyond binding affinity, the kinetics (on- and off-rates) and thermodynamics of the protein-ligand interaction provide a more dynamic understanding of the compound's behavior. Techniques like surface plasmon resonance (SPR) can be used to measure the association (kon) and dissociation (koff) rate constants. The thermodynamic profile, including changes in enthalpy and entropy upon binding, can be determined using methods such as isothermal titration calorimetry (ITC). This information is critical for understanding the forces driving the binding event. nih.gov

Preclinical Efficacy Assessment in Relevant Animal Models (e.g., Melanoma-bearing mice for radioligands)

To evaluate the in vivo potential of this compound, particularly given that iodinated benzamides have been explored as melanoma imaging agents, preclinical efficacy studies in relevant animal models are essential. nih.gov In the context of melanoma, a radiolabeled version of the compound would be administered to melanoma-bearing mice to assess its tumor-targeting capabilities. nih.govnih.gov

The biodistribution of the radioligand would be analyzed to determine its uptake and retention in the tumor compared to other tissues. High accumulation in the tumor would suggest its potential as an imaging agent for diagnosis or a vehicle for targeted radiotherapy. nih.gov The table below is an example of how data from such a study would be presented.

Table 2: Illustrative Preclinical Efficacy in Animal Models No specific data is available for this compound.

| Animal Model | Key Findings |

|---|

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for Benzamide Derivatives

Comprehensive SAR Elucidation for N-(2-chloro-4-iodophenyl)-2-methoxybenzamide Analogs

Influence of Halogenation, Methoxy (B1213986) Substitution, and Phenyl Ring Modifications on Biological Potency and Selectivity

The biological activity of N-phenylbenzamide derivatives is significantly modulated by the nature and position of substituents on both aromatic rings. Halogenation, in particular, plays a crucial role in enhancing biological potency, often attributed to increased lipophilicity and improved binding interactions with target proteins.

In the case of this compound, the aniline (B41778) ring is substituted with both a chlorine and an iodine atom. The presence of a halogen at the ortho position (2-chloro) can influence the conformation of the molecule and may contribute to steric interactions within the binding pocket of a receptor. The iodine atom at the para position (4-iodo) is a large, lipophilic substituent that can occupy a hydrophobic pocket in the target protein, potentially increasing binding affinity. Studies on related benzamide (B126) series have shown that electron-withdrawing groups on the phenyl ring can be favorable for certain biological activities. For instance, in a series of 4-aminobenzofuroxan derivatives, substitution with electron-withdrawing groups like nitro and chloro on an aniline fragment led to notable biological activity. mdpi.com

The 2-methoxy group on the benzoyl ring is another key feature. An ortho-methoxy group can influence the molecule's conformation by forming intramolecular hydrogen bonds and can also act as a hydrogen bond acceptor in receptor interactions. The position of the methoxy group is critical; for example, in a series of N-phenylbenzamide-based farnesoid X receptor antagonists, the placement and nature of substituents on the benzoyl ring were pivotal for activity. acs.org

Modifications to the phenyl rings have been systematically explored in various benzamide series to optimize biological activity. For example, replacing or altering substituents on the phenyl rings can fine-tune the electronic and steric properties of the molecule, leading to enhanced potency and selectivity. The following table summarizes the impact of various substitutions on the biological activity of related benzamide analogs.

| Compound Series | Substitution Modification | Observed Effect on Biological Activity |

| 4-Aminobenzofuroxans | Introduction of chloro and nitro groups on the aniline moiety | Enhanced biological activity |

| N-phenylbenzamide FXR antagonists | Alterations in benzoyl ring substituents | Critical for receptor antagonism |

| Tris-benzamides | Modifications of substituents on the benzamide scaffold | Significant impact on protein binding affinity |

Identification of Key Pharmacophoric Features and Binding Motifs

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For benzamide derivatives, the core N-phenylbenzamide scaffold often serves as the central structural element. Key pharmacophoric features typically include:

An aromatic ring system: Both the aniline and benzoyl rings are crucial for establishing pi-stacking interactions with aromatic residues in the binding site of a target protein.

A hydrogen bond donor: The amide N-H group is a critical hydrogen bond donor, forming interactions with acceptor groups on the receptor.

A hydrogen bond acceptor: The amide carbonyl oxygen is a key hydrogen bond acceptor.

Hydrophobic/Halogen bonding regions: The halogen substituents (chloro and iodo) on the aniline ring can participate in hydrophobic interactions and potentially halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of a molecule is a key determinant of its biological activity, as it dictates how well the molecule can fit into and interact with its biological target. For this compound, the conformational flexibility is largely centered around the amide bond and the single bonds connecting the phenyl rings to the amide linker.

Rotational Barriers and Energetic Landscapes of Amide Bonds

The amide bond (C-N) in benzamides possesses a significant degree of double bond character due to resonance, which restricts free rotation. This planarity is a fundamental feature of the amide group. However, the bonds connecting the phenyl rings to the amide group (C-C and C-N) have lower rotational barriers, allowing the rings to adopt various orientations relative to the central amide plane.

Computational and experimental studies on ortho-substituted benzamides have shown that steric hindrance from ortho-substituents can significantly increase the rotational barriers around both the N-C(O) and C-C(O) bonds. nih.govnih.gov In this compound, the presence of the 2-chloro group on the aniline ring and the 2-methoxy group on the benzoyl ring would be expected to create a more rigid conformation compared to unsubstituted analogs. This increased rigidity can be advantageous for biological activity if the preferred conformation aligns with the optimal binding geometry of the target receptor.

The energetic landscape of rotation around these bonds would likely show distinct energy minima corresponding to specific staggered conformations that minimize steric clash between the ortho-substituents and the amide group.

Correlation Between Preferred Conformations and Receptor Binding Modes

The preferred low-energy conformation of a ligand is often the one that is recognized by its biological target. A conformationally restricted molecule, such as one with ortho-substituents, presents a smaller ensemble of conformations to the receptor. If one of these preferred conformations is the "bioactive conformation," the entropic penalty upon binding is reduced, which can lead to higher binding affinity.

Stereochemical Investigations and their Biological Relevance

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, as receptors are chiral environments. While this compound itself is not chiral and does not have stereocenters, the introduction of chiral centers into analogous structures could lead to stereoisomers with significantly different biological activities.

For many classes of drugs, it is common for one enantiomer to be significantly more active than the other (eutomer vs. distomer). This is because the three-dimensional arrangement of atoms in the more active enantiomer allows for a more optimal interaction with the chiral binding site of the receptor. Although no specific stereochemical investigations have been reported for this compound, the principles of stereoselectivity in drug action are universally applicable.

Should a chiral center be introduced, for example, by modifying one of the substituents, it would be essential to separate and evaluate the individual enantiomers. Such studies would provide valuable information about the three-dimensional requirements of the binding site and could lead to the development of more potent and selective therapeutic agents with a potentially improved side-effect profile, as the inactive or less active enantiomer might contribute to off-target effects.

Preclinical Pharmacokinetic Pk and Biodistribution Investigations of N 2 Chloro 4 Iodophenyl 2 Methoxybenzamide

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability, Plasma Stability)

In vitro metabolic stability assays are crucial in early drug discovery to predict the metabolic fate of a compound in the body. These assays typically involve incubating the compound with liver microsomes or in plasma to determine its rate of degradation. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 enzymes, which are responsible for the phase I metabolism of many xenobiotics. Plasma stability assays, on the other hand, assess the compound's stability against enzymatic degradation by proteases and esterases present in the blood.

For N-(2-chloro-4-iodophenyl)-2-methoxybenzamide, specific data from microsomal or plasma stability assays are not available in the public domain. Therefore, parameters such as the half-life (t½) and intrinsic clearance (CLint) of this compound have not been documented.

Table 1: In Vitro Metabolic Stability of this compound (Data not available)

| Assay Type | Species | Matrix | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|---|

| Microsomal Stability | - | - | - | - |

Preliminary Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies are fundamental to understanding how a drug is processed by a living organism. These studies provide insights into the bioavailability, tissue distribution, metabolic pathways, and routes of elimination of a compound. Animal models, such as rodents and non-rodents, are used to gather this preliminary data before a drug candidate can proceed to clinical trials.

No published preclinical ADME studies for this compound were identified. Consequently, key pharmacokinetic parameters such as bioavailability (F%), volume of distribution (Vd), clearance (CL), and the primary routes of metabolism and excretion for this specific compound remain uncharacterized.

Table 2: Summary of Preliminary ADME Findings for this compound in Animal Models (Data not available)

| Species | Route of Administration | Bioavailability (F%) | Volume of Distribution (Vd, L/kg) | Clearance (CL, L/h/kg) | Major Excretion Route |

|---|

Biodistribution Studies in Animal Models, particularly for Radiolabeled Variants

Biodistribution studies, often conducted with radiolabeled versions of a compound, are essential for visualizing and quantifying the distribution of a drug in different tissues and organs over time. This information is critical for identifying target tissues, potential off-target accumulation, and for dosimetry calculations in the case of radiopharmaceuticals.

There are no available reports of biodistribution studies for radiolabeled this compound. Therefore, the tissue uptake, retention, and clearance patterns for this compound in animal models have not been determined.

Table 3: Biodistribution of Radiolabeled this compound in Animal Models (Data not available)

| Species | Radiotracer | Time Post-Injection | Organ/Tissue | % Injected Dose per Gram (%ID/g) |

|---|

Future Research Directions and Potential Applications of N 2 Chloro 4 Iodophenyl 2 Methoxybenzamide and Its Derivatives

Design and Synthesis of Next-Generation Benzamide (B126) Derivatives with Enhanced Research Utility

The core structure of N-(2-chloro-4-iodophenyl)-2-methoxybenzamide serves as a versatile template for the design of next-generation derivatives. Strategic modification of its peripheral chemical groups can fine-tune its physicochemical properties, biological activity, and target selectivity. Research efforts in this area would focus on systematic structure-activity relationship (SAR) studies to develop compounds with enhanced utility for specific research purposes.

Key modification strategies would include:

Modification of the Halogen Substitution: The 2-chloro and 4-iodo substituents are critical features. The iodine atom, in particular, can be replaced with other halogens (Br, F) or pseudo-halogens to modulate lipophilicity and binding interactions. Furthermore, the position of these halogens could be altered to explore different binding pockets on a target protein.

Alteration of the Methoxy (B1213986) Group: The 2-methoxy group on the benzoyl ring influences the conformation of the molecule. This group can be shifted to the meta- or para-positions, or replaced with larger alkoxy groups to probe steric tolerance at a biological target. Demethylation to a hydroxyl group could introduce a hydrogen bond donor, potentially increasing target affinity.

Introduction of Novel Functional Groups: The phenyl rings offer positions for the introduction of other functional groups, such as nitro, amino, or cyano groups. These can alter the electronic properties of the molecule and introduce new interaction points. For instance, the introduction of basic amine functionalities can improve solubility and allow for salt formation.

The synthesis of these new derivatives would build upon established amide coupling techniques, providing a reliable platform for generating a diverse chemical library for screening and research.

| Core Scaffold | Proposed Modification | Potential Research Utility |

|---|---|---|

| This compound | Replace 4-iodo with 4-bromo or 4-fluoro | Modulate lipophilicity and metabolic stability; probe halogen bonding interactions. |

| Shift 2-methoxy to 4-methoxy | Alter molecular conformation and explore different binding modes. | |

| Introduce a 5-nitro group on the 2-methoxybenzoyl ring | Enhance biological activity through new electronic and hydrogen bonding interactions. | |

| Replace 4-iodo with an aminoimidazolinium group | Target AT-rich DNA minor grooves for potential antiprotozoal applications. frontiersin.org |

Development of Novel Methodologies for the Synthesis and Evaluation of Benzamide Scaffolds

While traditional methods for synthesizing benzamides, such as the reaction of an amine with an acyl chloride, are robust, future research will focus on developing more efficient, sustainable, and versatile synthetic strategies. These novel methodologies will be crucial for the rapid synthesis of a library of derivatives based on the this compound scaffold.

Promising areas of development include:

Catalytic C-H Activation: Recent advances have demonstrated the ability to directly functionalize C-H bonds. For the synthesis of iodinated benzamides, methods like iridium-catalyzed ortho-iodination or palladium-catalyzed C-H iodination offer a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. mdpi.commdpi.com

Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive chemical reactions can reduce or eliminate the need for bulk solvents, leading to greener synthetic processes. Applying mechanochemical conditions to C-H iodination has shown promise, maintaining high yields and selectivity. mdpi.com

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, improved safety, and scalability. Developing flow-based protocols for the amidation and functionalization of the benzamide scaffold would enable the on-demand synthesis of derivatives for screening and evaluation.

| Methodology | Description | Advantage for Benzamide Synthesis |

|---|---|---|

| Traditional Amidation | Reaction of an amine with an activated carboxylic acid (e.g., acyl chloride). | Well-established and reliable for a wide range of substrates. |

| Pd(II)-Catalyzed C-H Iodination | Direct introduction of an iodine atom at the ortho position to the amide directing group. mdpi.com | High regioselectivity and atom economy; avoids pre-functionalization. |

| Fe-Mediated Amidation | Synthesis of N-aryl amides from nitroarenes and acyl chlorides using iron dust as a reductant. nih.gov | Uses readily available starting materials; mild and selective method. |

| Mechanochemical Synthesis | Using mechanical force to induce reactions, often in the absence of a solvent. mdpi.com | Environmentally friendly ("green chemistry"), reduced reaction times, and high efficiency. |

Application of this compound as a Molecular Probe for Biological System Investigations

The presence of an iodine atom in the structure of this compound makes it an excellent candidate for development as a molecular probe for imaging and studying biological systems. Organic compounds containing iodine radioisotopes are widely used in biomedical research, diagnostic imaging, and radiotherapy. nih.gov

The iodine atom can be substituted with a radioactive isotope of iodine, such as:

Iodine-125 (¹²⁵I): This isotope is commonly used in preclinical research, such as in vitro receptor binding assays and autoradiography, due to its suitable half-life and gamma emission. nih.gov A ¹²⁵I-labeled version of the title compound could be used to quantify the density of a specific target receptor in tissue homogenates.

Iodine-123 (¹²³I): This isotope is used for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT). A ¹²³I-labeled derivative could allow for the in-vivo visualization of its biological target, providing information on target engagement and distribution in living organisms.

Iodine-124 (¹²⁴I): This positron-emitting isotope is used in Positron Emission Tomography (PET) imaging. nih.gov PET offers higher resolution and more quantitative data than SPECT, making a ¹²⁴I-labeled probe a powerful tool for drug development and clinical diagnostics. nih.gov For example, ¹²⁴I-labeled probes are being used to detect amyloid deposits in the heart. nih.gov

The development of a radiolabeled version of this compound would first require the synthesis of a suitable precursor for radioiodination, for example, by replacing the iodine with a bromine or a trialkylstannyl group. Subsequent reaction with a source of radioactive iodide would yield the desired molecular probe. nih.gov Such a tool would be invaluable for non-invasively studying disease progression, confirming a drug's mechanism of action, and determining appropriate dosing in preclinical and clinical studies.

Integration of Artificial Intelligence and Machine Learning in Benzamide Drug Discovery and Optimization Programs

The discovery and optimization of novel therapeutic agents is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate drug discovery, and these technologies can be applied to programs centered around the benzamide scaffold. harvard.edu

Key applications of AI and ML in the context of this compound and its derivatives include:

Predictive Modeling (QSAR): Machine learning algorithms can be trained on datasets of existing benzamide derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity, toxicity, and pharmacokinetic properties of novel, un-synthesized derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new benzamide structures from scratch. harvard.edu These models can be optimized to generate molecules with specific desired properties, such as high predicted affinity for a target and favorable drug-like characteristics.

Synthesis Prediction: AI tools can assist chemists by predicting the most efficient synthetic routes to target benzamide derivatives. By analyzing vast databases of chemical reactions, these algorithms can suggest reaction conditions, catalysts, and starting materials, potentially reducing the time spent on route optimization. harvard.edu

Virtual Screening: ML models can be used to rapidly screen large virtual libraries of benzamide compounds against a biological target. This process can identify potential hits far more quickly than traditional high-throughput screening, focusing laboratory efforts on a smaller, more promising set of molecules. nih.gov

By integrating these computational approaches, the design-synthesis-test-analyze cycle can be significantly accelerated, leading to the more rapid development of novel benzamide-based research tools and potential therapeutic candidates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chloro-4-iodophenyl)-2-methoxybenzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate carboxylic acid groups. For example, similar benzamides were synthesized at −50°C to minimize side reactions and improve yield .

- Key Parameters : Control temperature, solvent polarity (e.g., dichloromethane), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography ensures high purity.

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

- IR Analysis : Look for characteristic peaks such as C=O stretch (1650–1700 cm⁻¹) for the amide group and C-I stretch (500–600 cm⁻¹) for the iodophenyl moiety .

- ¹H-NMR : Methoxy groups (–OCH₃) appear as singlets near δ 3.8–4.0 ppm , while aromatic protons show splitting patterns dependent on substituent positions. Integration ratios validate molecular symmetry .

Q. What experimental conditions maximize fluorescence intensity for this compound?

- Optimal Conditions :

| Parameter | Optimal Value | Evidence Source |

|---|---|---|

| pH | 5.0 | |

| Temperature | 25°C | |

| Solvent | Ethanol |

- Methodology : Use spectrofluorometry at λex = 340 nm and λem = 380 nm . Stability tests show fluorescence remains constant over 24 hours .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Approach : Employ hybrid functionals (e.g., B3LYP ) with exact exchange terms to model electron distribution. DFT calculations can predict HOMO-LUMO gaps , charge-transfer properties, and sites prone to electrophilic attack .

- Validation : Compare computed vibrational spectra (IR) with experimental data to refine computational models .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : If tubulin polymerization inhibition (anticancer mechanism) shows variability, conduct dose-response assays with standardized cell lines (e.g., HeLa). Use molecular docking to assess binding affinity to β-tubulin, correlating halogen substituent positions (Cl, I) with activity .

- Statistical Analysis : Apply ANOVA to evaluate significance of biological replicates and control for solvent/DMSO effects .

Q. How do halogen substituents influence structure-activity relationships (SAR) in benzamide derivatives?

- Key Findings :

- Iodine at the 4-position enhances steric bulk and electron-withdrawing effects, potentially increasing receptor binding affinity.

- Chloro at the 2-position may improve metabolic stability compared to fluorine .

- Experimental Design : Synthesize analogs with Br , F , or H substitutions and compare IC50 values in cytotoxicity assays .

Q. What crystallographic data are critical for understanding molecular conformation?

- Parameters : Obtain single-crystal X-ray diffraction data to determine bond angles , dihedral angles , and packing interactions. For example, orthorhombic systems (space group P2₁2₁2₁ ) reveal how methoxy groups influence molecular planarity .

- Applications : Crystal data inform solubility predictions and polymorph screening .

Methodological Considerations